
1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16I2 It is a derivative of biphenyl, where the biphenyl core is substituted with iodine atoms at the 2,2’ positions and methyl groups at the 4,4’,6,6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- typically involves the iodination of a tetramethylbiphenyl precursor. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can modify the iodine atoms’ oxidation state .
Scientific Research Applications
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl-: Unique due to its specific substitution pattern.
2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of methyl groups.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar but with additional methyl groups.
Uniqueness
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
503178-35-6 |
|---|---|
Molecular Formula |
C16H16I2 |
Molecular Weight |
462.11 g/mol |
IUPAC Name |
1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3 |
InChI Key |
WWBWYXGESKDORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
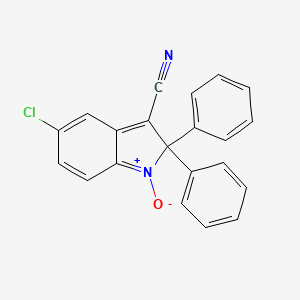
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
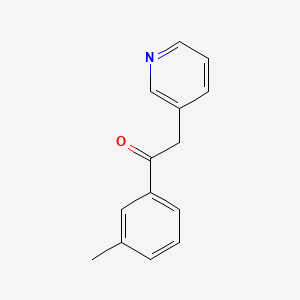
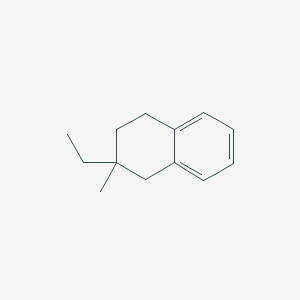
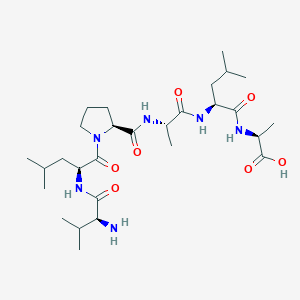
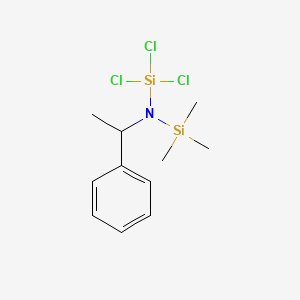
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
